![molecular formula C13H7Cl3O2 B1487693 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid CAS No. 1261914-46-8](/img/structure/B1487693.png)
5-Chloro-3-(3,5-dichlorophenyl)benzoic acid
Overview
Description
5-Chloro-3-(3,5-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 . It has a molecular weight of 301.56 .
Molecular Structure Analysis
The InChI code for 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid is 1S/C13H7Cl3O2/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H,(H,17,18) . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications
Environmental Impact and Degradation
Research on the degradation of chlorinated derivatives of phenoxyacetic and benzoic acids by Aspergillus niger highlights the persistence of these compounds in natural environments due to their resistance to microbial attack. The study demonstrates that certain fungi can degrade chlorinated aromatics, suggesting pathways for the bioremediation of contaminated water and soils (Shailubhai et al., 1983).
Photocatalysis in Water Purification
Matthews (1990) investigated the photocatalytic degradation of organic pollutants, including chlorophenols, using titanium dioxide under UV light. This research is relevant for the purification of water containing chlorinated benzoic acids, highlighting a method for mineralizing these pollutants into harmless byproducts (Matthews, 1990).
Antimicrobial Properties
A study on the antimicrobial activity of new thioureides derived from chlorinated benzoic acids showed specific activities against a range of pathogens. This suggests potential applications of these compounds in developing antimicrobial agents, particularly for treating multidrug-resistant infections (Limban et al., 2008).
Advanced Materials and Chemistry
The synthesis and characterization of 1,8-, 1,6-, and 3,6-dichloro-9H-thioxanthen-9-ones from chlorinated benzoic acids offer insights into new materials with potential applications in organic electronics or as intermediates in synthetic chemistry (Okabayashi et al., 1991).
Toxicity and Environmental Risk
A study on the transformation and toxicity of benzophenone derivatives during the chlorination disinfection process revealed the formation of toxic by-products, including chlorinated benzoic acids. This work emphasizes the need for careful management of chlorination processes in water treatment to minimize ecological risks (Liu et al., 2016).
Corrosion Inhibition
Research into thiazole derivatives as corrosion inhibitors for steel in acidic solutions identified compounds with 3,5-dichlorophenyl groups showing high efficiency. This indicates potential applications of chlorinated benzoic acids in protecting industrial materials against corrosion (Yadav et al., 2015).
properties
IUPAC Name |
3-chloro-5-(3,5-dichlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-10-2-7(1-9(5-10)13(17)18)8-3-11(15)6-12(16)4-8/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZTDFGSQRMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691290 | |
Record name | 3',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3,5-dichlorophenyl)benzoic acid | |
CAS RN |
1261914-46-8 | |
Record name | 3',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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